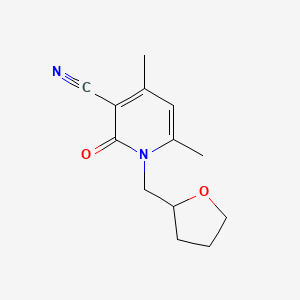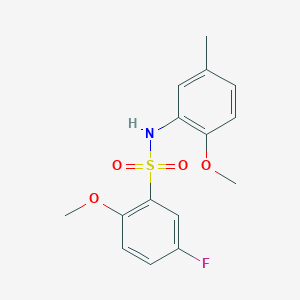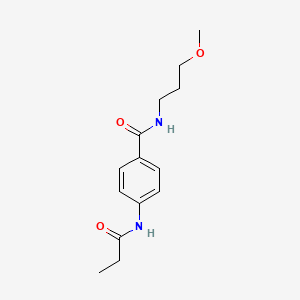![molecular formula C17H22ClNOS B4444069 N-[4-(2-thienylmethoxy)benzyl]cyclopentanamine hydrochloride](/img/structure/B4444069.png)
N-[4-(2-thienylmethoxy)benzyl]cyclopentanamine hydrochloride
説明
N-[4-(2-thienylmethoxy)benzyl]cyclopentanamine hydrochloride, also known as tianeptine, is a tricyclic antidepressant drug that has been used in the treatment of depression and anxiety disorders. Tianeptine was first synthesized in the 1960s by the French Society of Medical Research, and it has been used in Europe and Asia for over 30 years.
作用機序
Tianeptine's mechanism of action is not fully understood, but it is believed to involve the modulation of glutamate receptor activity. Tianeptine has been shown to increase the uptake of glutamate by astrocytes, which may help to reduce glutamate-mediated excitotoxicity. Tianeptine has also been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
Tianeptine has been shown to have a number of biochemical and physiological effects. Studies have shown that N-[4-(2-thienylmethoxy)benzyl]cyclopentanamine hydrochloride can increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Tianeptine has also been shown to increase the expression of glial cell line-derived neurotrophic factor (GDNF), which is involved in the survival and regeneration of dopaminergic neurons.
実験室実験の利点と制限
Tianeptine has a number of advantages and limitations for lab experiments. One advantage is that it has a unique mechanism of action compared to other antidepressants, which may make it useful for studying the role of glutamate receptors in depression and anxiety. However, one limitation is that N-[4-(2-thienylmethoxy)benzyl]cyclopentanamine hydrochloride has a relatively short half-life, which may make it difficult to study its long-term effects.
将来の方向性
There are a number of future directions for research on N-[4-(2-thienylmethoxy)benzyl]cyclopentanamine hydrochloride. One area of research is the role of this compound in neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another area of research is the potential use of this compound in the treatment of opioid addiction, as it has been shown to reduce opioid withdrawal symptoms. Additionally, more research is needed to understand the long-term effects of this compound on the brain and to develop more effective dosing regimens.
科学的研究の応用
Tianeptine has been extensively studied for its antidepressant and anxiolytic effects. Studies have shown that N-[4-(2-thienylmethoxy)benzyl]cyclopentanamine hydrochloride has a unique mechanism of action compared to other antidepressants. Tianeptine is believed to modulate glutamate receptor activity and increase the release of serotonin and dopamine in the brain.
特性
IUPAC Name |
N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]cyclopentanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NOS.ClH/c1-2-5-15(4-1)18-12-14-7-9-16(10-8-14)19-13-17-6-3-11-20-17;/h3,6-11,15,18H,1-2,4-5,12-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUXFXFMHSUGJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=C(C=C2)OCC3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-hydroxypropyl)-2-[(1-isopropyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B4444005.png)

![4-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B4444010.png)
![N-[4-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)propanamide](/img/structure/B4444016.png)



![5,8-dimethoxy-2-methyl-3-[(2-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B4444037.png)
![N-[4-(aminocarbonyl)phenyl]-2-(propylsulfonyl)benzamide](/img/structure/B4444043.png)


![N-allyl-4-[(2-methylprop-2-en-1-yl)oxy]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B4444055.png)

![rel-(2R,3R)-3-(6-methoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4444077.png)
